molecular formula C161H236N42O48 B1602274 Dynorphin B (1-29) CAS No. 84376-30-7

Dynorphin B (1-29)

Cat. No. B1602274
CAS RN: 84376-30-7
M. Wt: 3527.8 g/mol
InChI Key: MBBYLJRDHGOGAF-NBMVQQARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynorphin B, also known as Leumorphin or Dynorphin B1–29, is a naturally occurring endogenous opioid peptide . It is derived as a proteolytic cleavage product of residues 226-254 of prodynorphin (preproenkephalin B) .


Synthesis Analysis

Dynorphin B is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . More details about its chemical synthesis and pharmacological properties in opioid systems can be found in the relevant papers .


Molecular Structure Analysis

Dynorphin B has an identical N-terminal sequence but different C-terminal sequence to Dynorphin A . It is a nonacosapeptide (29 amino acids in length) and has the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr . More details about its molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

Details about the chemical reactions involving Dynorphin B can be found in the relevant papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dynorphin B can be found in the relevant papers .

Scientific Research Applications

1. Processing and Conversion

Dynorphin B (1-29), also known as leumorphin, undergoes enzymatic processing to form shorter peptides, primarily Dynorphin B (13 residues) and Dynorphin B (14-29). This process involves specific enzymes like thiol protease in rat brain membranes, which perform a 'single-arginine cleavage' between specific amino acid residues in the Dynorphin B (1-29) sequence. Such enzymatic activities are crucial for the production of various peptide hormones and neuropeptides, indicating a broad role in neuroendocrine functions (Devi & Goldstein, 1986); (Devi & Goldstein, 1985).

2. Neuroanatomical Distribution

Dynorphin B (1-29) and its processed forms are distributed in various regions of the brain and play a significant role in regulating functions like motor control, cardiovascular balance, sensory processing, and pain perception. Studies have mapped their presence across different brain areas, providing insights into their physiological and potential pathological roles (Fallon & Leslie, 1986).

3. Role in Pain Perception

Dynorphin peptides, including those derived from Dynorphin B (1-29), have been implicated in pain modulation. Research shows that certain forms of dynorphins, such as Dynorphin A, can activate specific receptors leading to neuropathic pain. This suggests that Dynorphin B (1-29) and its derivatives might play a role in pain pathways and potentially in the development of chronic pain conditions (Lai et al., 2006).

4. Interaction with Opioid Systems

Dynorphin B (1-29) exhibits binding affinities to multiple opioid receptors, indicating its involvement in the opioid system. This interaction is evidenced in various tissue systems and has implications for understanding opioid receptor dynamics and the potential therapeutic applications of dynorphins (Sánchez-Blázquez et al., 1984).

5. Gene Expression and Synthesis

Research has shown the expression of the dynorphin gene in specific neurons, indicating the endogenous synthesis of Dynorphin B (1-29) and related peptides. This has implications for understanding the regulatory mechanisms of peptide synthesis in the brain and their physiological roles (Griffond et al., 1994).

Mechanism of Action

Dynorphin B acts as an agonist of κ-opioid receptors, resulting in the production of antinociception . It is also found that substances like Cannabinoid CP55,940 and △9-tetrahydrocannabinol (△9-THC) can induce the release of dynorphin B .

Safety and Hazards

The safety data sheet for Dynorphin B (1-9) (trifluoroacetate salt) indicates that it is for research use and not for human or veterinary diagnostic or therapeutic use .

Future Directions

Research on opioid peptides like Dynorphin B is ongoing, and an important direction for research is the delineation of the role of individual peptides . More details about the future directions of research on Dynorphin B can be found in the relevant papers .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C161H236N42O48/c1-80(2)66-106(191-146(238)108(69-87-28-16-13-17-29-87)179-122(213)78-176-121(212)77-177-133(225)96(163)68-90-39-45-93(206)46-40-90)144(236)182-99(36-25-63-174-160(169)170)134(226)180-98(35-24-62-173-159(167)168)135(227)183-102(52-57-119(165)210)139(231)192-110(70-88-30-18-14-19-31-88)147(239)181-97(34-22-23-61-162)142(234)199-128(82(5)6)154(246)200-129(83(7)8)155(247)202-131(86(12)205)156(248)188-100(37-26-64-175-161(171)172)136(228)198-116(79-204)152(244)187-101(51-56-118(164)209)137(229)185-105(55-60-125(218)219)141(233)197-115(76-127(222)223)157(249)203-65-27-38-117(203)153(245)196-113(74-120(166)211)143(235)178-85(11)132(224)189-109(72-91-41-47-94(207)48-42-91)149(241)194-112(73-92-43-49-95(208)50-44-92)148(240)186-103(53-58-123(214)215)138(230)184-104(54-59-124(216)217)140(232)190-107(67-81(3)4)145(237)193-111(71-89-32-20-15-21-33-89)150(242)195-114(75-126(220)221)151(243)201-130(84(9)10)158(250)251/h13-21,28-33,39-50,80-86,96-117,128-131,204-208H,22-27,34-38,51-79,162-163H2,1-12H3,(H2,164,209)(H2,165,210)(H2,166,211)(H,176,212)(H,177,225)(H,178,235)(H,179,213)(H,180,226)(H,181,239)(H,182,236)(H,183,227)(H,184,230)(H,185,229)(H,186,240)(H,187,244)(H,188,248)(H,189,224)(H,190,232)(H,191,238)(H,192,231)(H,193,237)(H,194,241)(H,195,242)(H,196,245)(H,197,233)(H,198,228)(H,199,234)(H,200,246)(H,201,243)(H,202,247)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,250,251)(H4,167,168,173)(H4,169,170,174)(H4,171,172,175)/t85-,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,128-,129-,130-,131-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBYLJRDHGOGAF-NBMVQQARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)[C@H](CC7=CC=C(C=C7)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C161H236N42O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233356
Record name Dynorphin B 29 (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynorphin B (1-29)

CAS RN

84376-30-7
Record name Dynorphin B (1-29)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084376307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dynorphin B 29 (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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